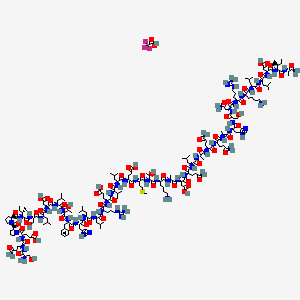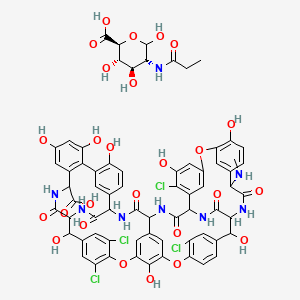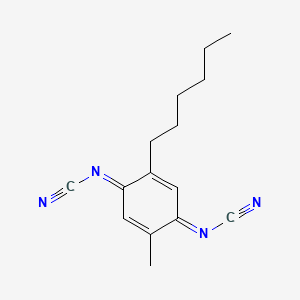
(R)-FTY-720 Vinylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-FTY-720 Vinylphosphonate” is related to nucleic acids used for inhibiting the expression of a target gene in a cell . It involves a first strand that is at least partially complementary to at least a portion of RNA transcribed from the target gene to be inhibited . The first strand of the nucleic acid has a terminal 5’ (E)-vinylphosphonate nucleotide that is linked to the second nucleotide in the first strand by a phosphodiester linkage .
Synthesis Analysis
The first enantioselective synthesis of chiral isosteric phosphonate analogues of FTY720 is described . One of these analogues, FTY720-(E)-vinylphosphonate (S)-5, but not its R enantiomer, elicited a potent antiapoptotic effect in intestinal epithelial cells .
Molecular Structure Analysis
The effects of solvent type and initiator and CTA concentrations on the microstructure, molecular weight and stereoregularity of the resulting PVPA was extensively investigated by FTIR, 1 HNMR, 31 PNMR and elemental analysis .
Chemical Reactions Analysis
An asymmetric Michael addition of malononitrile to vinyl phosphonates was accomplished by hydrogen bond-enhanced bifunctional halogen bond (XB) catalysis . Halogen bonding, with the support of hydrogen-bonding, played a key role in the activation of the Michael acceptors through the phosphonate group .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “®-FTY-720 Vinylphosphonate” are not directly available, the field of directed evolution, which includes the development of siRNAs, is seeing significant advancements . These advancements are enabling new research questions to be tackled and are expected to have implications for the development and application of “®-FTY-720 Vinylphosphonate” and similar compounds .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (R)-FTY-720 Vinylphosphonate involves several steps including protection of hydroxyl groups, phosphorylation, deprotection, and vinylphosphonate formation.", "Starting Materials": ["(R)-FTY-720", "Diethyl chlorophosphate", "Triethylamine", "Methanol", "Tetrahydrofuran", "Toluene", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["Protection of hydroxyl groups using diethyl chlorophosphate and triethylamine in methanol and tetrahydrofuran", "Phosphorylation using diethyl chlorophosphate and triethylamine in tetrahydrofuran", "Deprotection using sodium bicarbonate in water", "Formation of vinylphosphonate using toluene and triethylamine in tetrahydrofuran"] } | |
CAS-Nummer |
1142015-25-5 |
Molekularformel |
C20H34NO4P |
Molekulargewicht |
383.469 |
IUPAC-Name |
[(E,3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m1/s1 |
InChI-Schlüssel |
YWQUROWPKWKDNA-UHPIZROJSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Synonyme |
P-[(1E,3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]-phosphonic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[6-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]hexyl]-N-methylfuran-2-carboxamide;hydrochloride](/img/structure/B571218.png)

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)
